molecular formula C26H21Cl2NO4 B104219 Cycloprothrin CAS No. 63935-38-6

Cycloprothrin

Cat. No. B104219
CAS RN: 63935-38-6
M. Wt: 482.4 g/mol
InChI Key: CGTWCAVZZBLHQH-UHFFFAOYSA-N
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Description

Cycloprothrin is a synthetic pyrethroid insecticide that has been used in a variety of applications since its introduction in the 1970s. It has been used to control agricultural pests, as well as to control mosquitoes and other vectors of human diseases. It is a broad-spectrum insecticide, meaning it can be used to control a wide range of insects. It is also highly effective and relatively safe to use. The purpose of

Scientific Research Applications

1. Pesticide Delivery System in Agriculture

Cycloprothrin has been studied for its application in agriculture, specifically in paddy fields. A formulation technique was developed for granules containing this compound, which demonstrated high efficacy against several kinds of injurious paddy insects. The granules were designed to sink to the bottom soil and then resurface, efficiently distributing the active ingredient on the water surface (Sekiguchi, Takahashi, Masui, & Kojima, 1991).

2. Stereoisomer Synthesis and Separation for Enhanced Efficacy

Research has been conducted on the synthesis and separation of this compound stereoisomers. The study found that specific isomers of this compound showed significantly higher insecticidal activity than the racemic form, indicating the importance of isomer separation for enhanced efficacy (Jiang, Wang, Fu, & Li, 2008).

3. Interaction with β-Cyclodextrin

A molecular modeling study investigated the interaction between this compound derivatives and β-cyclodextrin. This research is significant for understanding the formation of adducts involving this compound, which could have implications for its stability and delivery (Manunza, Deiana, Pintore, Delogu, & Gessa, 1997).

4. Controlling Agricultural Pests

Field experiments have demonstrated the effectiveness of this compound, in combination with an alarm pheromone, in controlling aphids in iceberg lettuce. This research highlights this compound's potential in integrated pest management strategies (Ester, Gut, Oosten, & Pijnenburg, 1993).

Safety and Hazards

Cycloprothrin may cause an allergic skin reaction and is harmful if inhaled . It is very toxic to aquatic life with long-lasting effects . It is advised to avoid contact with skin, eyes, or clothing and to use personal protective equipment as required .

Future Directions

Cycloprothrin is remarkable because it was developed from first principles, making it the first ‘designer’ insecticide . It is one of the safest pesticides ever developed and is specifically active against major rice pests . Its low toxicity to both mammals and fish makes it particularly suitable for use in rice culture, where fish is an important food staple grown in flooded rice paddies . The future of this compound will depend on economic factors and the results of further detailed tests required by environmental registering authorities .

Mechanism of Action

Target of Action

Cycloprothrin primarily targets the sodium channel protein type 1 subunit alpha in insects . This protein plays a crucial role in the voltage-dependent sodium ion permeability of excitable membranes .

Mode of Action

This compound is a sodium channel modulator . It acts on the nervous system of insects by prolonging the open phase of the sodium channel gates when a nerve cell is excited . This interaction with its targets leads to an overexcitation in insects, causing paralysis and eventually death .

Biochemical Pathways

The main metabolic pathways of pyrethroids, including this compound, in mammals involve the cleavage and hydrolysis of the ester bond, followed by the hydroxylation and conjugation of cyclopropyl and phenoxyl in the molecules .

Result of Action

The result of this compound’s action is the effective control of insect pests. By interacting with the sodium channels in the nervous system of insects, it causes overexcitation, leading to paralysis and death . This makes this compound an effective insecticide, particularly for controlling rice water weevils and other insects in paddy fields .

Action Environment

This compound has a low aqueous solubility and is non-volatile . It may persist in soil and water systems depending on local conditions . Environmental factors such as sunlight and atmospheric conditions can cause this compound to break down within a few days . It’s worth noting that while generally harmless to humans and mammals at the concentrations used in commercial products, this compound can be toxic to fish .

Biochemical Analysis

Biochemical Properties

Cycloprothrin plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily targets the nervous system of insects by binding to sodium channels in nerve cells, prolonging their open phase and causing continuous nerve impulses . This interaction disrupts normal nerve function, leading to paralysis and death of the insect. This compound also interacts with cytochrome P450 enzymes, which are involved in its metabolism and detoxification .

Cellular Effects

This compound affects various types of cells and cellular processes. In insects, it disrupts normal nerve function by binding to sodium channels, leading to paralysis and death . In mammalian cells, this compound has been shown to interact with hormone receptors, including estrogen, androgen, and thyroid hormone receptors . These interactions can disrupt cell signaling pathways, gene expression, and cellular metabolism, potentially leading to endocrine-disrupting effects .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to sodium channels in nerve cells, prolonging their open phase and causing continuous nerve impulses . This binding interaction modifies the channel kinetics, leading to prolonged depolarization and eventual paralysis of the insect . This compound also interacts with cytochrome P450 enzymes, which play a role in its metabolism and detoxification .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is known for its stability and persistence in the environment, which can lead to long-term effects on cellular function . Studies have shown that this compound can degrade over time, but its degradation products may still exhibit insecticidal activity . Long-term exposure to this compound has been associated with potential endocrine-disrupting effects in mammals .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound is effective in controlling insect pests without causing significant toxicity to mammals . At high doses, this compound can exhibit toxic effects, including neurotoxicity and endocrine disruption . Threshold effects have been observed, where low doses do not cause adverse effects, but higher doses lead to significant toxicity .

Metabolic Pathways

This compound is metabolized through several pathways, including hydrolysis of the central ester bond, oxidative attacks at various sites, and conjugation reactions . These metabolic pathways produce a complex array of primary and secondary water-soluble metabolites that are excreted in urine . Cytochrome P450 enzymes play a crucial role in the metabolism and detoxification of this compound .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . This compound tends to accumulate in fatty tissues due to its lipophilic nature, which can lead to prolonged exposure and potential toxicity .

Subcellular Localization

The subcellular localization of this compound is primarily within the nervous system of insects, where it binds to sodium channels in nerve cells . In mammalian cells, this compound can localize to various compartments, including the cytoplasm and nucleus, where it interacts with hormone receptors and other biomolecules . Post-translational modifications and targeting signals may direct this compound to specific cellular compartments .

properties

IUPAC Name

[cyano-(3-phenoxyphenyl)methyl] 2,2-dichloro-1-(4-ethoxyphenyl)cyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21Cl2NO4/c1-2-31-20-13-11-19(12-14-20)25(17-26(25,27)28)24(30)33-23(16-29)18-7-6-10-22(15-18)32-21-8-4-3-5-9-21/h3-15,23H,2,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGTWCAVZZBLHQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2(CC2(Cl)Cl)C(=O)OC(C#N)C3=CC(=CC=C3)OC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0058148
Record name Cycloprothrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0058148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

482.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

63935-38-6
Record name Cycloprothrin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63935-38-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cycloprothrin [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063935386
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cycloprothrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0058148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclopropanecarboxylic acid, 2,2-dichloro-1-(4-ethoxyphenyl)-, cyano(3-phenoxyphenyl)methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.106.508
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CYCLOPROTHRIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GJD87S7ZH6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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